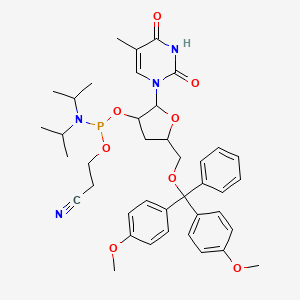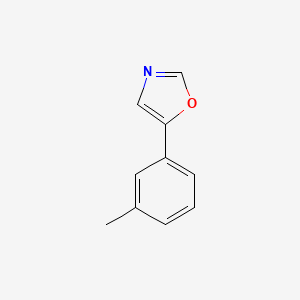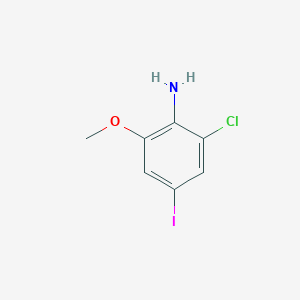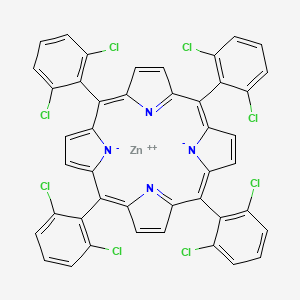![molecular formula C50H80N8O17 B12098496 N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pneumocandin C(0) is a member of the echinocandin family, which are antifungal lipohexapeptides. These compounds are known for their ability to inhibit the synthesis of β-1,3-glucan, an essential component of the fungal cell wall. Pneumocandin C(0) is produced by the fungus Glarea lozoyensis and is structurally similar to other pneumocandins, such as pneumocandin B(0), which serves as a precursor for the antifungal drug caspofungin .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pneumocandin C(0) involves complex biosynthetic pathways. The production begins with the fermentation of Glarea lozoyensis, followed by extraction and purification processes. The biosynthesis involves non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are responsible for the assembly of the lipohexapeptide structure .
Industrial Production Methods: Industrial production of pneumocandin C(0) typically involves optimizing the fermentation conditions to increase yield. This includes manipulating factors such as temperature, pH, and nutrient availability. Advanced techniques like metabolic engineering and random mutagenesis are also employed to enhance production efficiency .
化学反应分析
Types of Reactions: Pneumocandin C(0) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antifungal properties or to produce derivatives like caspofungin .
Common Reagents and Conditions: Common reagents used in the chemical reactions of pneumocandin C(0) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from the chemical reactions of pneumocandin C(0) include its derivatives, such as caspofungin. These derivatives are designed to have improved pharmacological properties and increased efficacy against fungal infections .
科学研究应用
Pneumocandin C(0) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of lipohexapeptides. In biology, it serves as a tool for investigating fungal cell wall synthesis and the mechanisms of antifungal resistance. In medicine, pneumocandin C(0) and its derivatives are used to develop new antifungal therapies. Industrially, it is employed in the production of antifungal drugs .
作用机制
The mechanism of action of pneumocandin C(0) involves the inhibition of β-1,3-glucan synthase, an enzyme responsible for the synthesis of β-1,3-glucan in the fungal cell wall. By inhibiting this enzyme, pneumocandin C(0) disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell lysis. This mechanism is highly specific to fungi, making pneumocandin C(0) an effective antifungal agent with minimal side effects on human cells .
相似化合物的比较
Pneumocandin C(0) is similar to other echinocandins, such as pneumocandin B(0), echinocandin B, and micafungin. it is unique in its specific structural features and biosynthetic pathway. For example, pneumocandin B(0) contains a 3R-hydroxyl-l-Pro residue, whereas pneumocandin C(0) contains a 4R-hydroxyl-l-Pro residue . This structural difference can influence the compound’s antifungal activity and pharmacokinetic properties.
List of Similar Compounds:- Pneumocandin B(0)
- Echinocandin B
- Micafungin
- Anidulafungin
These compounds share a similar mechanism of action but differ in their specific chemical structures and clinical applications .
属性
IUPAC Name |
N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N8O17/c1-5-25(2)18-26(3)12-10-8-6-7-9-11-13-38(66)52-32-21-36(64)47(72)56-46(71)34-20-31(62)24-58(34)50(75)40(35(63)22-37(51)65)54-48(73)41(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)33-19-30(61)23-57(33)49(74)39(27(4)59)53-44(32)69/h14-17,25-27,30-36,39-43,47,59-64,67-68,72H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,73)(H,55,70)(H,56,71) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMHTGKXJQHTQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2CC(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N8O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






amine](/img/structure/B12098456.png)




![3-[(2,2-Dimethylpropyl)amino]benzonitrile](/img/structure/B12098486.png)

![3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B12098499.png)
